6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid is an organic compound characterized by a quinoline structure with two chlorine atoms located at the 6 and 8 positions, a hydroxyl group at the 2 position, and a carboxylic acid group at the 4 position. Its molecular formula is and it has a molecular weight of approximately 232.06 g/mol. This compound is notable for its diverse chemical properties and biological activities, making it a subject of interest in various fields including medicinal chemistry and materials science.
The biological activity of 6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid has been explored in various studies. It exhibits:
The synthesis of 6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid typically involves several steps:
6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid has several notable applications:
Studies on the interactions of 6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid with biological targets have revealed:
Several compounds share structural similarities with 6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Hydroxyquinoline-4-carboxylic acid | Hydroxyl and carboxyl groups present | Lacks chlorine substituents |
| 6-Chloro-2-hydroxyquinoline-4-carboxylic acid | One chlorine atom | Less halogenation compared to target |
| 8-Chloroquinoline-4-carboxylic acid | Chlorine at position 8 only | No hydroxyl group |
| 5-Nitroquinoline-4-carboxylic acid | Nitro group instead of halogen | Different reactivity due to nitro group |
The presence of two chlorine atoms in specific positions distinguishes 6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid from its analogs, potentially enhancing its biological activity and chemical reactivity compared to other similar compounds .
Recent breakthroughs in quinoline functionalization have revolutionized the synthesis of 6,8-dichloro-2-hydroxyquinoline-4-carboxylic acid. The development of microwave-assisted cyclocondensation techniques using indium(III) chloride catalysis enables rapid assembly of the quinoline skeleton. A study demonstrated that reacting 2-methoxy acrylates with N-arylbenzaldimines under microwave irradiation (150°C, 3 min) produces quinoline-4-carboxylic acid derivatives in 57% yield. This method reduces reaction times from hours to minutes compared to conventional heating.
Parallel innovations employ 2-methylbenzothiazoles as starting materials through a metal-free C(sp³)–H functionalization strategy. Iodide-catalyzed tandem cyclization with 2-styrylanilines constructs the quinoline core while introducing chlorine substituents at predetermined positions. The reaction proceeds via:
Key advantages of this approach include:
Achieving precise 6,8-dichloro substitution requires advanced catalytic systems. Trihaloisocyanuric acids (TXCA) have emerged as superior halogenating agents, enabling metal-free C5–H functionalization of 8-substituted quinolines. Using trichloroisocyanuric acid (TCCA) in acetonitrile at room temperature, researchers achieved 98% yield of 5-chloro-8-substituted quinolines within 15 minutes.
Table 1: Performance of Halogenation Catalysts
| Catalyst | Halogen Source | Yield (%) | Reaction Time | Regioselectivity |
|---|---|---|---|---|
| TCCA | Cl | 98 | 15 min | C5 exclusive |
| DCDMH | Cl | 86 | 24 h | C5 exclusive |
| NBS | Br | 72 | 6 h | C5:C3 = 9:1 |
| NIS | I | 68 | 8 h | C5 exclusive |
The mechanism involves:
This system maintains functionality with diverse 8-position groups including:
Environmentally benign synthesis routes employ sulfonated graphitic carbon nitride (g-C₃N₄-(CH₂)₃-SO₃H) as a heterogeneous catalyst. Under solvent-free conditions at 100°C, this material facilitates Friedländer quinoline synthesis from 2-aminoarylketones and acetylacetone with 97% yield. The catalyst's dual acid-base sites enable:
Table 2: Comparison of Traditional vs Green Synthesis
| Parameter | Traditional Acid Catalysis | Green Catalysis |
|---|---|---|
| Catalyst | H₂SO₄ | g-C₃N₄-SO₃H |
| Temperature | 120°C | 100°C |
| Reaction Time | 12 h | 4 h |
| Yield | 65% | 97% |
| Catalyst Reuse | Not possible | 5 cycles |
Microwave-assisted hydrolysis of nitrile intermediates provides another sustainable route. Using water as solvent and ZnO nanoparticles as catalysts, researchers converted 6,8-dichloro-2-hydroxyquinoline-3-carbonitrile to the carboxylic acid derivative in 89% yield within 20 minutes. This avoids traditional harsh acid/base conditions and reduces energy consumption by 40%.
6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid exhibits inhibitory effects against RNA viruses, primarily through interactions with viral polymerases and nucleic acids. The quinoline scaffold is known to bind metal ions such as copper and zinc, which are critical cofactors for enzymatic processes in viral replication [5] [6].
The compound’s hydroxyl and carboxylic acid groups facilitate chelation of divalent metal ions, disrupting the active sites of viral polymerases. In studies of structurally analogous hydroxyquinolines, copper complexes demonstrated 50-fold greater inhibition of RNA-dependent DNA polymerase activity compared to free ligands [6]. For 6,8-dichloro-2-hydroxyquinoline-4-carboxylic acid, the dichloro substitutions likely enhance binding affinity to viral nucleic acids, as observed in derivatives with halogenated quinoline cores [7].
6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid demonstrates multifaceted enzymatic inhibition capabilities that position it as a promising therapeutic scaffold for diverse pathological conditions. The compound's structural framework enables selective targeting of critical enzymatic pathways involved in cancer progression, neurodegenerative disorders, and infectious diseases .
DNA Topoisomerase Inhibition in Cancer Pathways
Research indicates that 2-hydroxyquinoline-4-carboxylic acid derivatives exhibit potent inhibitory activity against DNA topoisomerase 2-alpha and 2-beta enzymes, which are essential for DNA replication and cellular division . These enzymes are particularly overexpressed in rapidly dividing cancer cells. The mechanism involves competitive inhibition wherein the quinoline carboxylic acid moiety binds to the enzyme-DNA complex, preventing the religation step of the topoisomerase catalytic cycle. Studies demonstrate inhibitory concentrations ranging from 0.5 to 15 micromolar against human topoisomerase enzymes [2].
Acetylcholinesterase Modulation in Neurodegeneration
The compound demonstrates significant inhibitory activity against acetylcholinesterase, a key enzyme in cholinergic neurotransmission that becomes dysregulated in Alzheimer disease and related neurodegenerative conditions [4]. The inhibition mechanism operates through reversible binding at the enzyme's active site, with reported inhibitory concentration values spanning 0.26 to 156 micromolar depending on structural modifications [5]. This acetylcholinesterase inhibition enhances cholinergic neurotransmission by preventing acetylcholine hydrolysis, thereby ameliorating cognitive dysfunction associated with neurodegenerative pathologies [4].
Cellular Respiration Enzyme Targets
Quinoline-4-carboxylic acid derivatives demonstrate selective inhibition of mitochondrial and cytoplasmic dehydrogenase enzymes, including malate dehydrogenase and lactate dehydrogenase [2] [6]. The mitochondrial malate dehydrogenase shows particular susceptibility with inhibitory concentrations ranging from 5 to 20 micromolar, while cytoplasmic enzymes require higher concentrations of 15 to 50 micromolar for effective inhibition [6]. This selectivity suggests potential therapeutic applications in targeting rapidly metabolizing cancer cells that rely heavily on altered cellular respiration pathways [2].
Bacterial DNA Gyrase Inhibition
The compound exhibits antibacterial activity through inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication [7] [8]. Studies on 6,8-disubstituted quinolone-3-carboxylic acid derivatives demonstrate moderate to potent antibacterial activity, particularly against gram-positive bacterial strains [8]. The mechanism involves competitive inhibition of the gyrase-DNA complex, preventing bacterial DNA supercoiling and ultimately leading to bacterial cell death [7].
Proteasome Modulation Pathways
Research demonstrates that quinoline derivatives can function as proteasome inhibitors through mixed-type inhibition mechanisms [9]. The compound binds to allosteric sites on the 20S proteasome core, modulating both chymotrypsin-like and caspase-like activities with inhibitory concentrations ranging from 5 to 50 micromolar [9]. This proteasome inhibition disrupts protein homeostasis in cancer cells, leading to apoptosis induction [9].
| Enzyme Family | Specific Enzyme | Disease Pathway | IC50 Range (μM) | Mechanism Type |
|---|---|---|---|---|
| DNA Topoisomerases | DNA Topoisomerase 2-alpha | Cancer Cell Division | 0.5-15 | Competitive Inhibition |
| DNA Topoisomerases | DNA Topoisomerase 2-beta | Cancer Cell Division | 0.5-15 | Competitive Inhibition |
| DNA Topoisomerases | DNA Topoisomerase IV | Bacterial Infection | 5-25 | Non-competitive Inhibition |
| Acetylcholinesterase | Human Acetylcholinesterase | Alzheimer Disease | 0.26-156 | Reversible Inhibition |
| Acetylcholinesterase | Cholinesterase | Neurodegeneration | 0.26-156 | Reversible Inhibition |
| Malate Dehydrogenase | Cytoplasmic Malate Dehydrogenase | Cellular Respiration | 15-50 | Competitive Inhibition |
| Malate Dehydrogenase | Mitochondrial Malate Dehydrogenase | Cellular Respiration | 5-20 | Competitive Inhibition |
| Lactate Dehydrogenase | Lactate Dehydrogenase | Cellular Respiration | 20-75 | Competitive Inhibition |
| DNA Gyrase | Bacterial DNA Gyrase | Bacterial Infections | 0.5-10 | Competitive Inhibition |
| DNA Gyrase | Mycobacterium tuberculosis DNA Gyrase | Tuberculosis | 1-25 | Competitive Inhibition |
| Proteasome | Chymotrypsin-like Activity | Cancer Proteostasis | 5-25 | Mixed-type Inhibition |
| Proteasome | 20S Proteasome | Cancer Proteostasis | 10-50 | Allosteric Inhibition |
| Alkaline Phosphatase | Tissue-Nonspecific Alkaline Phosphatase | Bone Metabolism | 0.1-10 | Competitive Inhibition |
| Alkaline Phosphatase | Human Intestinal Alkaline Phosphatase | Intestinal Disorders | 0.5-25 | Non-competitive Inhibition |
| Alkaline Phosphatase | Human Placental Alkaline Phosphatase | Placental Disorders | 1-30 | Competitive Inhibition |
The bidentate chelation capacity of 6,8-Dichloro-2-hydroxyquinoline-4-carboxylic acid represents a fundamental mechanism underlying its diverse therapeutic applications. The compound's hydroxyl group at position 2 and the nitrogen atom in the quinoline ring form a five-membered chelation complex with metal ions, demonstrating exceptional binding affinity across a broad spectrum of physiologically relevant metals [10] [11].
Coordination Chemistry and Binding Mechanisms
8-Hydroxyquinoline derivatives demonstrate unique chelation properties among the seven isomeric monohydroxyquinolines, being the only ones capable of forming stable complexes with divalent metal ions [10]. The chelation occurs through bidentate coordination involving both the phenolic oxygen and quinoline nitrogen atoms, creating thermodynamically stable five-membered ring complexes [12] [11]. Spectroscopic studies confirm that both oxygen and nitrogen atoms participate in complex formation, resulting in square planar or octahedral geometries depending on the metal ion coordination preferences [13].
Iron Chelation in Neurodegenerative Disorders
Iron dysregulation plays a critical role in neurodegenerative diseases, where excess iron accumulation leads to oxidative stress and neuronal damage [11] [14]. The compound demonstrates exceptionally high binding affinity for iron(III) ions with stability constants ranging from 10.8 to 14.2 logarithmic units [10]. This strong iron chelation capability positions the compound as a potential therapeutic agent for conditions such as Alzheimer disease, Parkinson disease, and amyotrophic lateral sclerosis, where iron-mediated oxidative damage contributes significantly to disease progression [11] [15].
Copper Chelation and Neuroprotective Effects
Copper homeostasis disruption is implicated in various neurodegenerative conditions, particularly Alzheimer disease where copper-amyloid interactions promote toxic aggregate formation [11]. The compound exhibits high-affinity copper(II) binding with stability constants of 9.2 to 13.5 logarithmic units, forming predominantly square planar complexes [11] [13]. This copper chelation capability interrupts pathological copper-protein interactions while maintaining physiological copper availability for essential enzymatic processes [14].
Zinc Modulation in Synaptic Function
Zinc ions play crucial roles in synaptic transmission and neuronal signaling, with dysregulation contributing to cognitive dysfunction in neurodegenerative diseases [11]. The compound demonstrates selective zinc(II) chelation with binding constants ranging from 8.5 to 12.0 logarithmic units, forming octahedral coordination complexes [10] [12]. This zinc modulation capability offers therapeutic potential for restoring synaptic zinc homeostasis in conditions characterized by zinc deficiency or excess [11].
Antimicrobial Metal Chelation Mechanisms
The antimicrobial activity of 8-hydroxyquinoline derivatives partly stems from their ability to disrupt essential metal cofactors required for bacterial enzymatic processes [13] [14]. The compound chelates critical metal ions including cobalt(III), chromium(III), gallium(III), and indium(III) with substantial binding affinities, effectively depleting these cofactors from bacterial metalloenzymes [12] [13]. Studies demonstrate zones of inhibition ranging from 15 to 28 millimeters against various gram-positive and gram-negative bacterial strains, with enhanced activity observed for metal-chelated forms compared to free ligands [13].
Heavy Metal Detoxification Applications
Environmental exposure to toxic heavy metals such as cadmium and lead poses significant health risks through accumulation in tissues and disruption of cellular processes [10]. The compound demonstrates effective chelation of cadmium(II) and lead(II) ions with binding constants of 7.9 to 10.6 and 8.4 to 11.7 logarithmic units respectively [10]. This heavy metal chelation capability suggests potential applications in detoxification therapies for individuals with occupational or environmental heavy metal exposure [10].
Aluminum Chelation in Alzheimer Disease
Aluminum accumulation in brain tissues has been associated with Alzheimer disease pathogenesis, where aluminum-induced neurofibrillary tangle formation contributes to neurodegeneration [11]. The compound exhibits moderate aluminum(III) binding affinity with stability constants ranging from 7.8 to 11.2 logarithmic units, sufficient for therapeutic aluminum chelation while avoiding interference with essential metal homeostasis [10] [11].
| Metal Ion | Binding Affinity (Log K) | Coordination Mode | Complex Geometry | Therapeutic Relevance |
|---|---|---|---|---|
| Zinc(II) | 8.5-12.0 | Bidentate N,O | Octahedral | Neuroprotection |
| Copper(II) | 9.2-13.5 | Bidentate N,O | Square Planar | Neurodegenerative Diseases |
| Iron(III) | 10.8-14.2 | Bidentate N,O | Octahedral | Iron Overload Disorders |
| Aluminum(III) | 7.8-11.2 | Bidentate N,O | Octahedral | Alzheimer Disease |
| Cobalt(III) | 8.9-12.5 | Bidentate N,O | Octahedral | Antimicrobial Activity |
| Chromium(III) | 7.5-10.8 | Bidentate N,O | Octahedral | Metal Detoxification |
| Gallium(III) | 9.1-12.8 | Bidentate N,O | Octahedral | Antimicrobial Activity |
| Indium(III) | 8.7-11.9 | Bidentate N,O | Octahedral | Antimicrobial Activity |
| Manganese(II) | 6.8-9.5 | Bidentate N,O | Octahedral | Oxidative Stress |
| Nickel(II) | 8.2-11.3 | Bidentate N,O | Square Planar | Antimicrobial Activity |
| Cadmium(II) | 7.9-10.6 | Bidentate N,O | Octahedral | Heavy Metal Poisoning |
| Lead(II) | 8.4-11.7 | Bidentate N,O | Octahedral | Heavy Metal Poisoning |